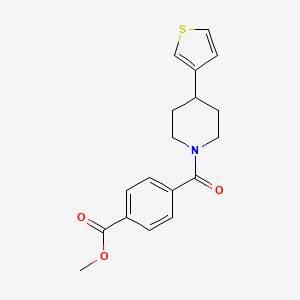

Methyl 4-(4-(thiophen-3-yl)piperidine-1-carbonyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-(4-thiophen-3-ylpiperidine-1-carbonyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3S/c1-22-18(21)15-4-2-14(3-5-15)17(20)19-9-6-13(7-10-19)16-8-11-23-12-16/h2-5,8,11-13H,6-7,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHLOJWZAIHJUFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(4-(thiophen-3-yl)piperidine-1-carbonyl)benzoate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives under high pressure and temperature.

Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a thiophene boronic acid with a halogenated piperidine derivative in the presence of a palladium catalyst.

Formation of the Benzoate Ester: The final step involves the esterification of the piperidine-thiophene intermediate with methyl 4-carboxybenzoate under acidic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Types of Reactions:

Oxidation: The thiophene ring in this compound can undergo oxidation reactions to form sulfoxides or sulfones.

Reduction: The carbonyl group in the benzoate ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be substituted with various functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Benzoate alcohol derivatives.

Substitution: N-substituted piperidine derivatives.

Scientific Research Applications

Methyl 4-(4-(thiophen-3-yl)piperidine-1-carbonyl)benzoate has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders due to the presence of the piperidine ring.

Material Science: The thiophene ring makes it a candidate for the development of organic semiconductors and conductive polymers.

Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its complex structure.

Industrial Applications: It is explored for use in the synthesis of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of Methyl 4-(4-(thiophen-3-yl)piperidine-1-carbonyl)benzoate depends on its application:

Neurological Effects: It may act as a ligand for certain neurotransmitter receptors, modulating their activity and influencing neurological pathways.

Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.

Electronic Properties: In material science, its electronic properties are influenced by the conjugation of the thiophene ring, which allows for efficient charge transport.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence focuses on compounds with a Methyl 4-(4-(2-substituted quinoline-4-carbonyl)piperazin-1-yl)benzoate backbone (C1–C7) . Although these analogs differ from Methyl 4-(4-(thiophen-3-yl)piperidine-1-carbonyl)benzoate in key structural aspects, a comparative analysis highlights critical trends in physicochemical and pharmacological properties:

Key Structural Differences

Central Heterocycle: Piperidine (in the target compound) vs. Piperazine (in C1–C7): Piperidine (6-membered, one nitrogen) is less polar than piperazine (6-membered, two nitrogens), which may reduce aqueous solubility but enhance membrane permeability.

Aromatic Substituent: Thiophene (in the target compound) vs. Quinoline Derivatives (in C1–C7): Thiophene, a sulfur-containing 5-membered aromatic ring, introduces distinct electronic and steric effects compared to the larger, nitrogen-rich quinoline system. Thiophene’s lower molecular weight and sulfur atom could enhance metabolic stability or alter π-π stacking interactions in biological targets.

Linking Group: Carbonyl-Piperidine (target) vs.

Hypothetical Comparison with this compound

- Lipophilicity : The thiophene substituent and piperidine core likely increase lipophilicity compared to C1–C7, favoring blood-brain barrier penetration.

- Solubility : Reduced polarity (vs. piperazine analogs) may limit aqueous solubility but improve cell-membrane interactions.

- Bioactivity: Thiophene’s sulfur atom could engage in unique interactions (e.g., with metal ions or cysteine residues), diverging from quinoline’s π-stacking or hydrogen-bonding modes.

Research Implications and Limitations

The absence of direct experimental data for this compound necessitates reliance on structural analogs. Future studies should prioritize synthesizing this compound and evaluating its biological activity, solubility, and stability relative to the C1–C7 series. Crystallographic tools like SHELXL and visualization software such as ORTEP-3 could aid in structural analysis.

Biological Activity

Methyl 4-(4-(thiophen-3-yl)piperidine-1-carbonyl)benzoate, a compound featuring a piperidine structure with thiophene and benzoate moieties, has garnered attention for its potential biological activities. This article explores the compound's synthesis, mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 329.4 g/mol. The compound's structure includes a piperidine ring substituted with a thiophene group and an ester functional group, which contributes to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 329.4 g/mol |

| CAS Number | 1396886-83-1 |

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Piperidine Ring : This can be achieved through hydrogenation of pyridine derivatives.

- Introduction of the Thiophene Group : Various cyclization reactions are employed to incorporate the thiophene moiety.

- Esterification : The final step involves forming the benzoate ester through standard esterification techniques.

This compound exerts its biological effects primarily through interactions with specific molecular targets:

- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes, which may contribute to its anticancer and anti-inflammatory properties.

- Receptor Binding : It interacts with neurotransmitter receptors, potentially influencing pathways related to pain perception and mood regulation.

Piperidine derivatives are known to affect multiple biochemical pathways, including those involved in cell proliferation and apoptosis, making them valuable in drug discovery.

Anticancer Activity

Studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, research has demonstrated that piperidine derivatives can inhibit tubulin polymerization, leading to reduced cancer cell growth.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it may be effective against certain bacterial strains, making it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties, potentially through the modulation of inflammatory cytokines and pathways involved in chronic inflammation.

Case Studies and Research Findings

- Anticancer Studies : A study published in MDPI highlighted the effectiveness of piperidine derivatives in inhibiting cancer cell lines by targeting microtubule dynamics . The findings suggest that this compound could be further explored for its anticancer potential.

- Antimicrobial Research : Another investigation focused on the antimicrobial properties of similar piperidine compounds, revealing promising results against Gram-positive bacteria . This highlights the need for further exploration into the specific antimicrobial effects of this compound.

- Inflammation Modulation : Research has shown that certain piperidine derivatives can inhibit pro-inflammatory cytokines in vitro . This suggests that this compound may have therapeutic applications in managing inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.